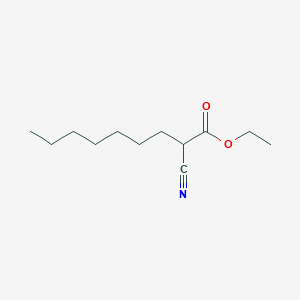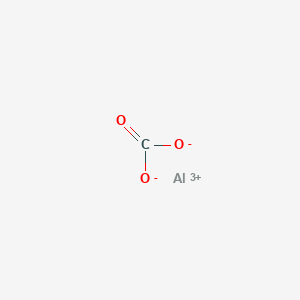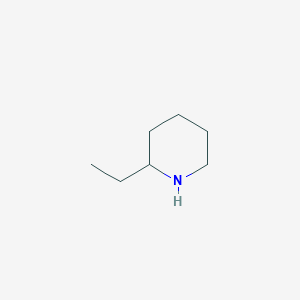
Zolamine hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: . Das Endprodukt wird dann in seine Hydrochloridsalzform umgewandelt.
Industrielle Produktionsmethoden: Die industrielle Produktion von Zolaminehydrochlorid folgt typischerweise dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, wie z. B. Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Arten von Reaktionen:
Oxidation: Zolaminehydrochlorid kann Oxidationsreaktionen eingehen, insbesondere am Thiazolring, was zur Bildung von Sulfoxiden und Sulfonen führt.
Reduktion: Die Verbindung kann zu ihren entsprechenden Aminderivaten reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden unter basischen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Thiazolderivate.
Wissenschaftliche Forschungsanwendungen
Zolaminehydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung der anticholinergen Aktivität verwendet.
Biologie: In Studien über Histaminrezeptoren und ihre Rolle bei allergischen Reaktionen eingesetzt.
Medizin: Untersucht für seine potenzielle Verwendung bei der Behandlung von Erkrankungen wie Pruritus und als Lokalanästhetikum bei kleinen chirurgischen Eingriffen.
5. Wirkmechanismus
Zolaminehydrochlorid entfaltet seine Wirkung durch Blockierung von Histamin-H1-Rezeptoren, wodurch die Wirkung von Histamin verhindert wird, das für allergische Symptome wie Juckreiz und Schwellungen verantwortlich ist . Darüber hinaus beinhaltet seine anticholinerge Aktivität die Hemmung von Acetylcholinrezeptoren, was zu einer reduzierten Nervensignalübertragung führt und Lokalanästhesie bewirkt .
Ähnliche Verbindungen:
Thonzylamin: Ein weiteres Antihistaminikum mit ähnlichen anticholinergen Eigenschaften.
Diphenhydramin: Ein weit verbreitetes Antihistaminikum mit sedativen Wirkungen.
Chlorpheniramin: Ein Antihistaminikum, das für seine Wirksamkeit bei der Behandlung allergischer Reaktionen bekannt ist.
Vergleich: Zolaminehydrochlorid ist aufgrund seiner Kombination aus Antihistamin- und Lokalanästhetikum-Eigenschaften einzigartig, die in anderen ähnlichen Verbindungen nicht üblich ist. Diese Doppelfunktion macht es besonders nützlich in klinischen Situationen, in denen sowohl antipruritische als auch anästhetische Wirkungen erwünscht sind .
Wirkmechanismus
Zolamine Hydrochloride exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms like itching and swelling . Additionally, its anticholinergic activity involves the inhibition of acetylcholine receptors, leading to reduced nerve signal transmission and providing local anesthesia .
Vergleich Mit ähnlichen Verbindungen
Thonzylamine: Another antihistamine with similar anticholinergic properties.
Diphenhydramine: A widely used antihistamine with sedative effects.
Chlorpheniramine: An antihistamine known for its effectiveness in treating allergic reactions.
Comparison: Zolamine Hydrochloride is unique due to its combination of antihistamine and local anesthetic properties, which is not commonly found in other similar compounds. This dual action makes it particularly useful in clinical settings where both antipruritic and anesthetic effects are desired .
Eigenschaften
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS.ClH/c1-17(2)9-10-18(15-16-8-11-20-15)12-13-4-6-14(19-3)7-5-13;/h4-8,11H,9-10,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDXPNOJFAITBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151119 | |
| Record name | Zolamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-03-9 | |
| Record name | Zolamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2B9CF1640 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)









